molecular formula C33H33N5O5 B071355 Sdz nkt 343 CAS No. 180046-99-5

Sdz nkt 343

Cat. No. B071355
M. Wt: 579.6 g/mol
InChI Key: PCVSIMQAFWRUEC-JDXGNMNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of SDZ NKT 343 and related compounds often involves complex chemical reactions designed to produce selective receptor antagonists with high potency. While specific synthesis details for SDZ NKT 343 are proprietary, similar compounds are typically synthesized through a series of chemical reactions that ensure specificity and high affinity for their target receptors. The selective inhibition of the NK1 receptor by SDZ NKT 343 suggests a sophisticated synthetic strategy that ensures high specificity and efficacy (Walpole et al., 1998).

Scientific Research Applications

Field: Pharmacology

  • Application : SDZ NKT 343 is used as a potent antagonist for the human tachykinin NK1 receptor .
  • Method : The compound is often used in vitro to study its effects on NK1 receptors. It potently antagonizes SP-induced Ca2+ efflux .
  • Results : The IC50 values for human and rat receptors are 0.62 and 451 nM respectively, showing a >130-fold selectivity over human NK2 and NK3 receptors .

Field: Neuroscience

  • Application : SDZ NKT 343 is used in the study of neuropathic pain .
  • Method : In vivo studies have been conducted to investigate its effects on mechanical hyperalgesia .
  • Results : It has been found to inhibit mechanical hyperalgesia effectively .

Safety And Hazards

SDZ NKT 343 is intended for laboratory research use only . For safety information, please refer to the Safety Data Sheet .

Relevant Papers Several papers have been published on SDZ NKT 343. These include studies on its general pharmacology , its effects on cutaneous responses of primate spinothalamic tract neurons sensitized by intradermal capsaicin injection , and its potential as a novel, selective NK1 receptor antagonist .

properties

IUPAC Name

(2S)-2-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33N5O5/c1-36(22-23-10-3-2-4-11-23)32(40)28(21-24-17-18-25-12-5-6-13-26(25)20-24)34-31(39)30-16-9-19-37(30)33(41)35-27-14-7-8-15-29(27)38(42)43/h2-8,10-15,17-18,20,28,30H,9,16,19,21-22H2,1H3,(H,34,39)(H,35,41)/t28-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVSIMQAFWRUEC-JDXGNMNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)C(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@@H]4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431762
Record name SDZ NKT 343
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdz nkt 343

CAS RN

180046-99-5
Record name SDZ NKT 343
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sdz nkt 343
Reactant of Route 2
Reactant of Route 2
Sdz nkt 343
Reactant of Route 3
Reactant of Route 3
Sdz nkt 343
Reactant of Route 4
Reactant of Route 4
Sdz nkt 343
Reactant of Route 5
Reactant of Route 5
Sdz nkt 343
Reactant of Route 6
Reactant of Route 6
Sdz nkt 343

Citations

For This Compound
99
Citations
CSJ Walpole, MCS Brown, IF James… - British journal of …, 1998 - Wiley Online Library
… In conclusion, SDZ NKT 343 is a highly selective NK 1 receptor antagonist with high potency at the human and guinea-pig receptors. SDZ NKT 343 may be used as a potential novel …
Number of citations: 23 bpspubs.onlinelibrary.wiley.com
C Walpole, SY Ko, M Brown, D Beattie… - Journal of medicinal …, 1998 - ACS Publications
A lead compound which had sub-micromolar affinity for the rabbit NK 1 receptor but negligible affinity for rat NK 1 receptors, 3a, was discovered by directed screening. 2-Substitution in …
Number of citations: 81 pubs.acs.org
H Rees, KA Sluka, L Urban, CJ Walpole… - Experimental brain …, 1998 - Springer
… The current study tested the effects of the novel neurokinin 1 receptor antagonist, SDZ NKT 343… Infusion of SDZ NKT 343 (for 30ą45 min) significantly reversed the increased response to …
Number of citations: 14 link.springer.com
EA Campbell, CT Gentry, S Patel, MS Panesar… - Neuroscience, 1998 - Elsevier
… After oral administration both SDZ NKT 343 and LY 303,870 (0.3–100 mg/kg) … of SDZ NKT 343, (R,R)-SDZ NKT 343, was also inactive up to 30 mg/kg (not shown). Both SDZ NKT 343 …
Number of citations: 63 www.sciencedirect.com
EA Campbell, C Gentry, S Patel, B Kidd, S Cruwys… - Pain, 2000 - Elsevier
… , the effects of SDZ NKT 343 and RPR100893 on plasma protein extravasation were measured in the FCA-treated knee joint of the guinea-pig. SDZ NKT 343 reversed plasma protein …
Number of citations: 18 www.sciencedirect.com
E Haneda, M Higuchi, J Maeda, M Inaji, T Okauchi… - Synapse, 2007 - Wiley Online Library
… The present study also revealed the potentials of SDZ NKT 343 as an antagonist for central NK1 receptors. In conjunction with additional in vitro and ex vivo autoradiographic obser…
Number of citations: 43 onlinelibrary.wiley.com
DE Hu, AS Easton, PA Fraser - British journal of pharmacology, 2005 - Wiley Online Library
… is inhibited by SDZ NKT 343. (a) The effect of the NK 1 antagonist SDZ NKT 343 on venular permeability was plotted against concentration. (b) The effects of SDZ NKT 343 (0.1–100 μM) …
Number of citations: 63 bpspubs.onlinelibrary.wiley.com
A Lipponen, J Paananen, N Puhakka, A Pitkänen - Scientific reports, 2016 - nature.com
We aimed to define the chronically altered gene expression signature of traumatic brain injury (TBI-sig) to discover novel treatments to reverse pathologic gene expression or reinforce …
Number of citations: 65 www.nature.com
EA Campbell, CSJ Walpole, C Gentry, S Patel… - Proceedings of the …, 1997
Number of citations: 2
BB Barrier - 1999 - Wiley Online Library
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.